gamma-Hexabromocyclododecane

Description

Significance of γ-Hexabromocyclododecane as a Flame Retardant and Environmental Contaminant

Hexabromocyclododecane (HBCD) is a brominated flame retardant that has been extensively used to reduce the flammability of various consumer and industrial products. Its primary application has been in expanded (EPS) and extruded (XPS) polystyrene foam, which are used as thermal insulation in buildings. wikipedia.orgatlantis-press.com Other uses have included upholstered furniture, automobile interior textiles, and electronic equipment. wikipedia.orgnih.gov The effectiveness of HBCD as a flame retardant lies in its high bromine content, which interferes with the combustion process.

However, the very properties that make HBCD an effective flame retardant also contribute to its persistence in the environment. HBCD is not chemically bound to the materials it is added to, allowing it to be released into the environment over time through various pathways, including manufacturing processes, product use and wear, and disposal. atlantis-press.comalsglobal.com As a result, HBCD has become a ubiquitous environmental contaminant, detected in various environmental compartments such as air, water, soil, sediment, and biota, even in remote regions like the Arctic. wikipedia.orgacs.orgnih.gov Its presence in the environment is a significant concern due to its persistent, bioaccumulative, and toxic (PBT) properties. wikipedia.orgepa.gov

Isomeric Composition of Commercial Hexabromocyclododecane and the Predominance of γ-Diastereoisomer

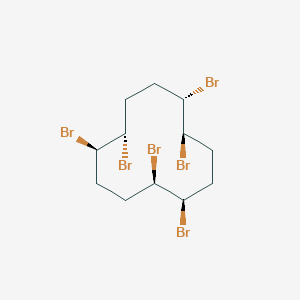

Hexabromocyclododecane is not a single chemical entity but a complex mixture of stereoisomers. Theoretically, there are 16 possible stereoisomers of HBCD. wikipedia.orgfu-berlin.de Commercial HBCD mixtures are primarily composed of three main diastereomers: alpha (α-HBCD), beta (β-HBCD), and gamma (γ-HBCD). wikipedia.orgpops.intresearchgate.net

The γ-HBCD diastereomer is the most abundant component in commercial HBCD formulations, typically accounting for 70-95% of the mixture. pops.intrsc.org The α-HBCD and β-HBCD isomers are present in smaller amounts, generally around 10-13% and 1-12%, respectively. researchgate.netrsc.orgresearchgate.net The specific ratio of these diastereomers can vary depending on the manufacturer and the production process. pops.int

It is important to note that while γ-HBCD is the dominant isomer in commercial products, its proportion often changes in environmental and biological samples. Studies have shown a shift towards a predominance of the α-HBCD isomer in biota. nih.govacs.orgfu-berlin.de This is attributed to several factors, including differences in the water solubility, metabolism, and bioaccumulation potential of the individual diastereomers. acs.orgresearchgate.net For instance, γ-HBCD is metabolized more quickly than α-HBCD, leading to an enrichment of the more persistent α-isomer in organisms. researchgate.net

Table 1: Isomeric Composition of Commercial HBCD

| Diastereomer | Typical Percentage in Commercial Mixture |

|---|---|

| γ-HBCD | 70-95% |

| α-HBCD | 10-13% |

| β-HBCD | 1-12% |

Data sourced from multiple studies, percentages are approximate and can vary. pops.intresearchgate.netrsc.orgresearchgate.net

Historical Context of Hexabromocyclododecane Research and Regulatory Actions

The widespread use of HBCD and the subsequent discovery of its presence in the environment spurred significant research into its potential impacts. Initial concerns arose from its detection in various environmental matrices and its bioaccumulation in wildlife. nih.gov This led to its classification as a substance of very high concern (SVHC) by the European Chemicals Agency in 2008. wikipedia.org

Over the years, a growing body of scientific evidence on the persistence, bioaccumulation, and toxicity of HBCD prompted international regulatory action. A major milestone was the listing of HBCD in Annex A of the Stockholm Convention on Persistent Organic Pollutants in May 2013, which called for its global elimination with specific exemptions for its use in polystyrene insulation in buildings. wikipedia.orgsemanticscholar.org

Following the Stockholm Convention's decision, numerous countries and regions have implemented regulations to restrict or ban the production and use of HBCD. For example, Japan was the first country to ban the import and production of HBCD in 2014. wikipedia.org The European Union has also progressively tightened the limit values for HBCD in substances, mixtures, and articles under its POPs Regulation. intertek.com In the United States, the Environmental Protection Agency (EPA) has taken steps to regulate HBCD under the Toxic Substances Control Act (TSCA), issuing a significant new use rule (SNUR) in 2015 and confirming its health and environmental risks in 2022. wikipedia.orgfederalregister.gov Canada has also implemented regulations to control and prohibit HBCD. canada.ca

Table 2: Timeline of Key Regulatory Actions on HBCD

| Year | Regulatory Action |

|---|---|

| 2008 | Included in the EU's Substances of Very High Concern (SVHC) list. wikipedia.org |

| 2010 | Added to the US EPA's List of Chemicals of Concern. wikipedia.org |

| 2013 | Listed in Annex A of the Stockholm Convention on Persistent Organic Pollutants. wikipedia.orgsemanticscholar.org |

| 2014 | Japan bans the import and production of HBCD. wikipedia.org |

| 2015 | US EPA promulgates a Significant New Use Rule (SNUR) for HBCD. federalregister.gov |

| 2016 | Canada implements regulations to control HBCD. canada.ca |

| 2022 | US EPA confirms health and environmental risks of HBCD. wikipedia.org |

| 2024 | European Commission tightens the limit value for HBCD under the POPs Regulation. intertek.com |

Structure

2D Structure

Properties

IUPAC Name |

(1R,2R,5R,6S,9S,10R)-1,2,5,6,9,10-hexabromocyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Br6/c13-7-1-2-8(14)10(16)5-6-12(18)11(17)4-3-9(7)15/h7-12H,1-6H2/t7-,8-,9-,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIGXXQKDWULML-MOCCIAMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CCC(C(CCC(C1Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](CC[C@@H]([C@@H](CC[C@H]([C@@H]1Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873773, DTXSID701016671 | |

| Record name | (+/-)-gamma-Hexabromocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-gamma-Hexabromocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

641.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134237-52-8, 678970-17-7 | |

| Record name | γ-Hexabromocyclododecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134237-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Hexabromocyclododecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134237528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Hexabromocyclododecane, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0678970177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-gamma-Hexabromocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-gamma-Hexabromocyclododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .GAMMA.-HEXABROMOCYCLODODECANE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11I055K0BP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .GAMMA.-HEXABROMOCYCLODODECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1Y9J11RMU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Distribution of γ Hexabromocyclododecane

Spatial Distribution of γ-Hexabromocyclododecane in Diverse Environmental Compartments

γ-HBCDD has been detected in atmospheric, aquatic, and terrestrial systems, with concentrations varying based on proximity to industrial and urban centers. mdpi.com

γ-HBCDD is present in the atmosphere, often bound to particulate matter. researchgate.net Its detection in remote areas, such as the Arctic and the Great Lakes basin, provides strong evidence of its potential for long-range atmospheric transport. nih.govhelcom.fi

Atmospheric concentrations of γ-HBCDD can vary significantly between industrial, urban, and remote locations. For instance, air concentrations in one industrial area in the Czech Republic were measured at 1600 ng/m³, while urban and background air had levels below 10 pg/m³. nih.gov A study in the Great Lakes region found γ-HBCDD concentrations in atmospheric particle samples ranging from 0.26 to 22 pg/m³. nih.govresearchgate.net In this study, γ-HBCDD was a dominant isomer, contributing approximately 50% to the total HBCD concentrations. nih.govresearchgate.net The isomer profiles in the atmosphere show a distinct gradient, with a high proportion of γ-HBCDD (up to 95%) in industrial air, which decreases in background air, suggesting differential atmospheric transport and transformation processes. nih.gov

Due to its hydrophobic nature and low water solubility, γ-HBCDD tends to adsorb strongly onto solid particles in aquatic environments. vliz.bevu.nl Consequently, it is frequently detected in sediments, which act as a primary sink for the compound. mdpi.comvu.nl The diastereoisomer profile in most sediment samples mirrors that of the commercial HBCD formulations, with γ-HBCDD being the most abundant isomer. mdpi.comvu.nl

Studies have reported γ-HBCDD as the dominant isomer in sediments from various locations, including rivers and coastal areas in China, lakes in England, and bays in Japan. mdpi.com For example, in sediment from Taihu Lake, China, γ-HBCDD accounted for 64.5–87.7% of the total HBCD. mdpi.com In a study of the River Medway, UK, the γ-isomer was also dominant, with an average contribution of 61.13% to the total HBCD in sediment samples. rsc.org This prevalence in sediments suggests that recent pollution events reflect the composition of the commercial blend before significant environmental degradation or isomerization has occurred. rsc.org

Soil is another significant environmental sink for HBCD. mdpi.com Similar to aquatic sediments, γ-HBCDD is typically the major isomer found in soil samples, especially near industrial sources. mdpi.com Research in China has shown that γ-HBCDD dominates the isomeric profile in soils near manufacturing plants. mdpi.com A study of farm soils in a peri-urban region of Beijing found that the composition profile of HBCD diastereoisomers was, on average, 59% for γ-HBCD. nih.gov

HBCD is also a common contaminant in indoor and outdoor dust. rsc.org While commercial HBCD formulations consist mainly of the γ-isomer, the profile in dust can be different. rsc.org Some studies have found a predominance of α-HBCDD in dust. rsc.org However, γ-HBCDD is consistently detected. In a study from Basrah, Iraq, γ-HBCDD was detected in all indoor and outdoor dust samples analyzed. rsc.org The proportion of γ-HBCDD in these dust samples was lower than in commercial formulations, which is attributed to thermal and photolytic rearrangement processes that convert γ-HBCDD to the more stable α-HBCDD. rsc.orgrsc.org

Isomeric Profiles of Hexabromocyclododecane in Environmental Media and Observed Diastereoisomer Shifts

A critical aspect of HBCD's environmental fate is the shift in its diastereoisomeric profile from the γ-HBCDD-dominated commercial product to profiles enriched with α-HBCDD in environmental and biological samples. acs.orgvu.nl While γ-HBCDD is the primary isomer in technical mixtures and often in abiotic media like soil and sediment, α-HBCDD frequently becomes the dominant isomer in biota, including invertebrates, fish, and marine mammals. acs.orgmdpi.comvu.nlnih.gov

This shift is attributed to several factors:

Thermal Isomerization : At temperatures above 160°C, which can occur during the production of flame-retarded products, γ-HBCDD can be thermally converted to α-HBCDD. vliz.bersc.org

Phototransformation : Exposure to light can induce the isomerization of γ-HBCDD to α-HBCDD, which may explain the higher ratios of α-HBCDD in outdoor dust samples compared to indoor dust. nih.govrsc.org

Differential Bioaccumulation : The various HBCD isomers have different physical and chemical properties, such as water solubility. vliz.bevu.nl The α-HBCD isomer has a higher water solubility (48.8 µg/L) compared to γ-HBCDD (2.1 µg/L). vliz.bevu.nl This difference may influence its biological uptake and bioaccumulation efficiency. vliz.benih.gov

Bioisomerization : Studies have shown that organisms like fish can metabolize β- and γ-HBCDD, leading to the formation and preferential accumulation of the more persistent α-HBCD. nih.gov

The ratio of γ-HBCDD to α-HBCDD in abiotic samples has been suggested as a potential indicator for managing HBCD environmental contamination, as the proportion of γ-HBCDD tends to decline over time and with distance from a source. nih.govresearchgate.net

Identification of Point and Diffuse Sources of γ-Hexabromocyclododecane Release

The release of γ-HBCDD into the environment originates from both point and diffuse sources. acs.org

Point sources are specific, identifiable locations of discharge. These primarily include:

Manufacturing Facilities : Plants that produce HBCD or use it to manufacture other products (e.g., expanded polystyrene foam) are significant point sources. acs.orgunimib.it Studies have documented high concentrations of HBCD in soil, sediment, and air near these facilities, with levels decreasing significantly with distance from the source. acs.orgmdpi.comnih.gov For example, a study near a manufacturing plant in China found a significant negative correlation between HBCD concentrations in soil and the distance from the facility, with concentrations stabilizing at a distance greater than 4 km. mdpi.comnih.gov

Waste Processing Sites : E-waste recycling facilities and municipal landfills are also considered important point sources for HBCD release into the atmosphere and surrounding soil. mdpi.comunimib.it

Diffuse sources involve the widespread release of the chemical from various products and applications over large areas. These include:

Leaching and Abrasion from Consumer Products : HBCD is an additive flame retardant, meaning it is not chemically bound to the polymer matrix. nih.gov It can be released from products like building insulation, textiles, and electronics throughout their life cycle. nih.govacs.orgnih.gov

Wastewater and Sewage Sludge : The leaching and abrasion of HBCD-containing products contribute to its presence in wastewater. nih.gov HBCD is largely removed from wastewater during treatment and becomes concentrated in sewage sludge. vu.nl The application of this sludge in agriculture can then redistribute HBCD to terrestrial and aquatic environments. nih.govvu.nl

Industrial and urban areas generally show higher HBCD concentrations in all environmental media, reflecting the combined impact of both point and diffuse sources. mdpi.com

Environmental Fate and Transformation Pathways of γ Hexabromocyclododecane

Abiotic Degradation Processes of γ-Hexabromocyclododecane

Abiotic degradation involves non-biological processes that transform γ-HBCD's chemical structure, primarily through reactions initiated by light or heat.

Studies on the photolytic degradation of HBCD indicate that it can be broken down under certain conditions. The photodegradation of HBCD in aqueous solutions can be achieved in the presence of Fe(III)-carboxylate complexes and hydrogen peroxide (H₂O₂) under simulated sunlight. nih.gov Quenching experiments have shown that hydroxyl radicals (·OH) are the primary species responsible for this degradation process. nih.gov The efficiency of this photochemical removal is influenced by factors such as pH and the concentration of the carboxylates. nih.gov In the context of consumer products, exposure to UV radiation can also lead to the release of HBCD from materials like back-coated textiles. yu.edu.jo This photolytic release from textiles was found to follow first-order kinetics. yu.edu.jo While HBCD is generally considered persistent, these findings suggest that photocatalysis may be a viable method for its removal from water. nih.gov Information regarding its hydrolytic stability is less detailed in the provided sources.

Gamma-HBCD is susceptible to thermal rearrangement at elevated temperatures. oup.com At temperatures above 160°C, HBCD diastereomers undergo interconversion. nih.govacs.org This thermal isomerization significantly alters the stereoisomeric profile, leading to a mixture predominantly composed of α-HBCD. unimib.itresearchgate.net Specifically, heating can result in a mixture of approximately 78% α-HBCD, 13% β-HBCD, and 9% γ-HBCD. unimib.itresearchgate.net This conversion can occur during the manufacturing and processing of products containing HBCD. acs.orgresearchgate.net

Kinetic studies have quantified the isomerization from γ-HBCD to α-HBCD. The apparent first-order isomerization rate constants increase with temperature, as detailed in the table below. nih.gov

| Temperature (°C) | Isomerization Rate Constant (min⁻¹) | Half-life (min) |

|---|---|---|

| 120 | 0.0013 | 540 |

| 130 | 0.0031 | 230 |

| 140 | 0.0070 | 99 |

At higher temperatures, typically in the range of 230-270°C, HBCD undergoes thermal decomposition. researchgate.net This process primarily involves the elimination of hydrogen bromide (HBr), which accounts for about 75% of the bromine content. researchgate.net The remaining 25% is incorporated into high-molecular-weight bromo-organic compounds. researchgate.net The presence of oxygen appears to have a negligible effect on the degradation products formed under moderate heating rates. nih.gov

Biotic Transformation of γ-Hexabromocyclododecane

Biotic processes, mediated by living organisms, play a crucial role in the environmental transformation of γ-HBCD.

Microorganisms in various environments have demonstrated the ability to degrade HBCD isomers, including γ-HBCD, under both aerobic and anaerobic conditions. nih.govnih.gov

Anaerobic Degradation: An anaerobic microbial consortium enriched from a reactor effectively degraded HBCD, with a removal efficiency of 79.1% for γ-HBCD after 12 days. nih.gov The degradation followed a first-order kinetic model. nih.gov The primary pathway observed was debromination, leading to the formation of products such as dibromocyclododecadiene (DBCD). nih.gov Studies in laboratory sediment microcosms and mesocosms also confirmed anaerobic biodegradation, with the degradation rate order being β-HBCDD > γ-HBCDD > α-HBCDD. metu.edu.trmetu.edu.tr

Aerobic Degradation: In soil environments, indigenous microbial communities can decompose HBCD aerobically. sinica.edu.tw The proposed biotransformation pathway involves a series of debromination reactions carried out by dehalogenases, followed by hydroxylation and subsequent ring opening to create long-chain alkane compounds. sinica.edu.tw One identified metabolite, succinic acid, can then enter the TCA cycle. sinica.edu.tw Several bacterial taxa have been identified as contributors to HBCD biotransformation, including Herbaspirillum, Sphingomonas, and Brevundimonas. sinica.edu.tw Other studies have identified Bacillus spp. and Clostridium spp. as dominant microbes in soil capable of HBCD degradation. nih.gov The bacterial enzyme LinB, from Sphingobium indicum B90A, has also been shown to transform HBCD stereoisomers, converting them into hydroxylated products. acs.org

| Microorganism/Consortium | Condition | Key Findings | Reference |

|---|---|---|---|

| Soil Microbial Community | Aerobic | Degradation via debromination, hydroxylation, and ring cleavage. | sinica.edu.tw |

| Anaerobic Consortium | Anaerobic | 79.1% degradation of γ-HBCD in 12 days; debromination to DBCD. | nih.gov |

| Pseudomonas aeruginosa HS9 | Aerobic | Degradation through debromination followed by oxidation, and simultaneous debromination/hydroxylation. | sinica.edu.tw |

| Citrobacter sp. Y3 | Aerobic | Detoxification via dehydrobromination and dehalohydroxylation. | sinica.edu.tw |

| LinB enzyme (from Sphingobium indicum) | In Vitro | Transformation to pentabromocyclododecanols and tetrabromocyclododecadiols. | acs.org |

A significant transformation pathway for γ-HBCD in living organisms is its bioisomerization to other diastereomers, particularly α-HBCD. While γ-HBCD is the main component in technical mixtures and often in environmental samples, α-HBCD is typically the dominant isomer found in biota, including wildlife and humans. acs.orgoup.comnih.govosti.govosti.gov This shift is attributed to the combination of faster metabolism and elimination of γ-HBCD and its stereoisomerization to the more persistent α-HBCD. oup.comnih.govfrontiersin.org

In Mammals: A study in mice demonstrated for the first time the in vivo stereoisomerization of γ-HBCD. oup.com The γ-isomer was converted to the α- and β-diastereoisomers in fat and feces, and to the β-diastereoisomer in liver and brain tissues. oup.com The biological half-life of γ-HBCD in mice was estimated to be short (1-4 days), in contrast to α-HBCD (17 days), contributing to the predominance of the alpha form in tissues. nih.gov

In Fish: Research on the fish species Nibea albiflora showed that γ-HBCD could be bioisomerized to α-HBCD. frontiersin.org This metabolic difference contributes to α-HBCD being the most resistant to metabolism and the predominant isomer accumulating in biological tissues. frontiersin.org

In Plants: Isomerization has also been observed in plants. In a study on maize, isomerization occurred for γ-HBCD, and its metabolites were found in the roots. nih.gov

This stereoisomer-specific bioaccumulation and transformation are critical factors in assessing the environmental risk and toxicology of HBCD. acs.org

Characterization of γ-Hexabromocyclododecane Transformation Products

The degradation of γ-HBCD through various pathways leads to a range of transformation products. The nature of these products depends on the specific degradation process.

Abiotic Transformation Products:

Thermal Degradation: The primary products of thermal decomposition are hydrogen bromide (HBr) and various high-molecular-weight bromo-organic compounds. researchgate.netnih.gov

Reductive Transformation: In reactions with iron sulfide (B99878) (FeS), the dominant pathway is sequential dibromoelimination, leading to the formation of 1,5,9-cyclododecatriene (B1592173) (CDT). researchgate.net Intermediates in this process include tetrabromocyclododecene (TBCDe) and dibromocyclododecadiene (DBCDi) isomers. researchgate.net

Biotic Transformation Products:

Microbial Degradation: Microbial action produces a variety of metabolites. Anaerobic degradation yields debromination products like dibromocyclododecadiene (DBCD). nih.gov Aerobic pathways can lead to debrominated and hydroxylated metabolites. nih.govsinica.edu.tw Identified intermediates include pentabromocyclododecane (PBCDE), tribromocyclododecane (TriBCD), cyclododecatriene (CDT), and epoxy-cyclodecadiene (ECDD). sinica.edu.tw Enzymatic transformation by LinB produces hydroxylated products such as pentabromocyclododecanols (PBCDOHs) and tetrabromocyclododecadiols (TBCDDOHs). acs.org Further metabolism can lead to ring-cleavage products like long-chain alkanes and succinic acid. sinica.edu.tw

| Pathway | Product(s) |

|---|---|

| Thermal Degradation | Hydrogen bromide (HBr), High-molecular-weight bromo-organics |

| Reductive Transformation (e.g., with FeS) | 1,5,9-Cyclododecatriene (CDT), Tetrabromocyclododecene (TBCDe), Dibromocyclododecadiene (DBCDi) |

| Anaerobic Microbial Degradation | Dibromocyclododecadiene (DBCD) |

| Aerobic Microbial Degradation | Pentabromocyclododecane (PBCDE), Tribromocyclododecane (TriBCD), Cyclododecatriene (CDT), Epoxy-cyclodecadiene (ECDD), Hydroxylic debromination metabolites, Long-chain alkanes, Succinic acid |

| Enzymatic Transformation (LinB) | Pentabromocyclododecanols (PBCDOHs), Tetrabromocyclododecadiols (TBCDDOHs) |

Bioaccumulation, Biotransformation, and Trophic Transfer of γ Hexabromocyclododecane in Biota

Bioaccumulation Kinetics and Isomer-Specific Uptake of γ-Hexabromocyclododecane

The bioaccumulation of gamma-Hexabromocyclododecane (γ-HBCDD), a primary component of the commercial HBCDD mixture, is a complex process influenced by its physicochemical properties and the metabolic capabilities of organisms. oup.com While the high lipophilicity of HBCDD, indicated by a log Kow of 5.6, suggests a potential for bioaccumulation in fatty tissues, studies on γ-HBCDD reveal a more nuanced behavior. nih.gov

In mice, γ-HBCDD is rapidly metabolized and eliminated, with initial whole-body half-lives of approximately one day and terminal half-lives of up to four days, suggesting a limited potential for bioaccumulation of this specific diastereoisomer. oup.com This rapid clearance is a significant factor in its toxicokinetic profile. oup.com Comparatively, the α-HBCDD isomer is more biologically persistent, with a terminal half-life of 17 days in mice. oup.com

Studies in zebrafish have shown that the bioaccumulation of HBCDD diastereoisomers is concentration-dependent. nih.gov Among the three main diastereoisomers (α, β, and γ), α-HBCDD exhibits the highest assimilation efficiencies, biomagnification factors, and a longer half-life. nih.govacs.org This inherent difference in bioaccumulation potential contributes to the frequently observed dominance of α-HBCDD in biota, despite γ-HBCDD being the major component in commercial mixtures. oup.commdpi.com The faster metabolism of γ-HBCDD compared to α-HBCDD is a key reason for the enrichment of the α-isomer over time. nih.gov

The following table summarizes the bioaccumulation parameters for HBCDD diastereoisomers in zebrafish:

| Diastereoisomer | Assimilation Efficiency (AE) | Biomagnification Factor (BMF) | Half-life (t1/2) |

| α-HBCDD | Highest | Highest | Longest |

| β-HBCDD | Lower than α-HBCDD | Lower than α-HBCDD | Shorter than α-HBCDD |

| γ-HBCDD | Lower than α-HBCDD | Lower than α-HBCDD | Shorter than α-HBCDD |

This table provides a qualitative comparison based on available research findings.

Tissue Distribution and Compartmentalization of γ-Hexabromocyclododecane and its Metabolites

Following uptake, γ-HBCDD and its metabolites distribute to various tissues and organs, with patterns of compartmentalization varying between species and even between different isomers.

In adult female C57BL/6 mice, after a single oral dose, the liver was identified as the major depot for γ-HBCDD, followed by blood, fat, and then the brain. acs.org This distribution pattern, with relatively low concentrations in adipose tissue compared to blood, is not typical for highly lipophilic compounds and suggests that factors other than lipid content, such as protein binding, play a significant role in its distribution. nih.gov In developing mice, a similar distribution pattern is observed, although lower levels of γ-HBCDD are found in each tissue compared to α-HBCDD, and peak concentrations are reached earlier. oup.com

Studies in the fish species Nibea albiflora exposed to γ-HBCDD revealed the highest concentrations in the intestine and gills during the exposure period. frontiersin.org By the sixth day of exposure, the intestine and kidney showed the most pronounced concentrations. frontiersin.org In American kestrels exposed to a technical HBCDD mixture, the highest concentrations were found in fat, followed by eggs, liver, and plasma. nih.gov

The table below illustrates the tissue distribution of γ-HBCDD in different species.

| Species | High Concentration Tissues | Lower Concentration Tissues |

| Mouse (Mus musculus) | Liver, Blood, Fat | Brain |

| Yellow Croaker (Nibea albiflora) | Intestine, Gills, Kidney | Spleen, Gallbladder |

| American Kestrel (Falco sparverius) | Fat, Eggs, Liver | Plasma |

Biotransformation of γ-Hexabromocyclododecane within Organisms

γ-HBCDD undergoes significant biotransformation within organisms, a process that influences its bioaccumulation potential and toxicokinetics. This transformation involves enzymatic metabolism leading to the formation of more polar metabolites and stereoselective processes, including chiral inversion.

The metabolism of γ-HBCDD is a key factor in its relatively rapid elimination from the body. oup.com In mice, γ-HBCDD is readily metabolized, and the resulting polar metabolites are a major determinant of its initial whole-body half-life. oup.com These metabolites are primarily excreted in the urine and feces. oup.com While specific hydroxylated and debrominated metabolites of HBCDD have been detected in in vitro and in vivo experiments with rats and mice, the detailed metabolic pathways for γ-HBCDD are still an area of active research. acs.org The liver is considered a primary site for the metabolism of HBCDDs. frontiersin.org

A significant aspect of γ-HBCDD biotransformation is its stereoisomerization to other diastereoisomers in vivo. oup.com This process can lead to a shift in the diastereomer profile within an organism compared to the original exposure source. oup.com

In vivo studies have demonstrated the conversion of γ-HBCDD to the β-diastereoisomer in the liver and brain tissues of mice, and to both α- and β-diastereoisomers in fat and feces. oup.com Similarly, in the fish Nibea albiflora, exposure to γ-HBCDD resulted in the detection of α-HBCDD in the brain, intestine, and gonad, indicating bioisomerization. frontiersin.org Zebrafish have also been shown to biotransform γ-HBCDD to α-HBCDD. acs.org This in vivo conversion of γ-HBCDD to the more persistent α-HBCDD is a critical factor explaining the predominance of the α-isomer in many biological samples. oup.comacs.org

The following table summarizes the observed bioisomerization of γ-HBCDD in different organisms.

| Organism | Tissue/Compartment | Observed Isomerization Product(s) |

| Mouse (Mus musculus) | Liver, Brain | β-HBCDD |

| Fat, Feces | α-HBCDD, β-HBCDD | |

| Yellow Croaker (Nibea albiflora) | Brain, Intestine, Gonad | α-HBCDD |

| Zebrafish (Danio rerio) | Whole body | α-HBCDD |

Trophic Transfer and Biomagnification of Hexabromocyclododecane Diastereoisomers in Food Webs

The trophic transfer and potential for biomagnification of HBCDD diastereoisomers, including γ-HBCDD, have been investigated in various food webs, particularly in aquatic environments. These studies often reveal diastereomer-specific patterns of accumulation and magnification.

In aquatic food webs, there is a general trend of selective trophic transfer and biomagnification favoring the α-diastereoisomer over the γ-diastereoisomer. mdpi.comresearchgate.net

A study of a coastal marine food web in Norway found that in contrast to β- and γ-HBCDD, the α-diastereomer increased significantly with trophic level, resulting in magnification factors greater than one. nih.gov This apparent biomagnification of α-HBCDD could be due to the bioisomerization of other diastereomers or diastereomer-specific elimination rates. nih.gov In a Lake Ontario food web, concentrations of the α-isomer were consistently higher than that of the γ-isomer, and the trophic magnification factor (TMF) for ΣHBCDs was 6.36, indicating biomagnification. nih.gov Similarly, in a food web from an e-waste dismantling region in East China, a TMF of 6.36 was also reported for ΣHBCDs in the aquatic food web, with α-HBCDD being the dominant isomer. nih.gov

In contrast, a study in a terrestrial food web from the same e-waste region showed a trophic dilution of HBCDs, with the isomeric profile indicating a decreasing trend of α-HBCDD and an increasing trend of γ-HBCDD along the trophic levels. nih.gov

The table below presents Trophic Magnification Factors (TMFs) for ΣHBCDs in different aquatic ecosystems.

| Ecosystem | Trophic Magnification Factor (TMF) for ΣHBCDs | Key Finding |

| Norwegian Coastal Marine Food Web | >1 for α-HBCDD | α-HBCDD biomagnifies, while γ-HBCDD does not show a significant increase with trophic level. nih.gov |

| Lake Ontario Pelagic Food Web | 6.36 | ΣHBCDs biomagnify, with α-HBCDD concentrations being consistently higher than γ-HBCDD. nih.gov |

| Aquatic Food Web (E-waste region, China) | 6.36 | ΣHBCDs show trophic magnification, with α-HBCDD as the dominant isomer. nih.gov |

Terrestrial Food Web Dynamics of γ-Hexabromocyclododecane

The trophic transfer of hexabromocyclododecane (HBCD) in terrestrial food webs is a complex issue with conflicting findings. While some studies indicate trophic dilution, where concentrations decrease up the food chain, others have observed biomagnification, particularly for the α-HBCD isomer.

Conversely, other research has demonstrated evidence of biomagnification for certain HBCD isomers in terrestrial food chains. For instance, biomagnification of both α- and γ-HBCD was reported in the food chain from grain to spotted doves uncst.go.ug. Similarly, trophic magnification of α-HBCD has been observed in terrestrial birds in South China nih.gov. The application of sewage sludge in agriculture is a potential pathway for HBCD to enter terrestrial food chains nih.govvu.nl.

These inconsistencies in findings highlight the complexity of HBCD's behavior in terrestrial ecosystems. Factors such as the specific species within the food web, their metabolic capabilities, and the primary sources of HBCD contamination likely influence whether biomagnification or trophic dilution occurs. Further systematic studies are necessary to fully elucidate the trophic transfer dynamics of γ-HBCDD in various terrestrial food webs uncst.go.ug.

Comparative Trophic Magnification Factors for γ-Hexabromocyclododecane

Trophic Magnification Factors (TMFs) are used to quantify the extent to which a contaminant's concentration increases with each trophic level in a food web. A TMF greater than 1 indicates that the substance is biomagnifying. Studies on HBCD have revealed varying TMFs across different ecosystems and for different isomers.

In aquatic food webs, HBCD generally demonstrates a potential for trophic magnification. For instance, in an aquatic food web in an e-waste dismantling region, the TMF for total HBCD was found to be 6.36, indicating significant biomagnification rsc.org. In contrast, the terrestrial food web in the same region showed a TMF of 0.10, suggesting trophic dilution rsc.org.

The biomagnification potential can also be isomer-specific. In a Lake Ontario food web, both α- and γ-HBCD were found to biomagnify vu.nl. Biomagnification factors (BMFs), which measure the concentration ratio between a predator and its prey, have been calculated for individual steps in the food chain. For the transfer from forage fish to trout, BMFs ranged from 3 to 9 for α-HBCD and 2 to 12 for γ-HBCD vu.nl.

The table below presents a comparison of TMFs for HBCD isomers from various studies.

| Ecosystem | Isomer | TMF Value | Reference |

| Terrestrial Food Web (E-waste region) | Total HBCD | 0.10 | rsc.org |

| Aquatic Food Web (E-waste region) | Total HBCD | 6.36 | rsc.org |

| Lake Ontario Pelagic Food Web | α-HBCD | >1 | vu.nl |

| Lake Ontario Pelagic Food Web | γ-HBCD | >1 | vu.nl |

These comparative data underscore that the biomagnification potential of γ-HBCDD is not uniform and is highly dependent on the ecosystem's characteristics and the specific food web structure.

Enantioselective Processes and Chiral Signatures of γ-Hexabromocyclododecane in Biological Samples

γ-Hexabromocyclododecane is a chiral compound, existing as a pair of enantiomers, (+) and (-). Enantioselective processes, where one enantiomer is preferentially metabolized or accumulated over the other, can lead to non-racemic mixtures (where the ratio of enantiomers is not 1:1) in biological samples.

Studies have revealed enantioselective enrichment of HBCD isomers in various organisms. In terrestrial passerine birds from South China, a preferential enrichment of (+)-γ-HBCD was observed nih.gov. This suggests that either the birds are selectively accumulating the (+)-enantiomer or are preferentially metabolizing the (-)-enantiomer. The similarity in enantiomeric fractions between the birds' muscle tissue and their stomach contents led researchers to suggest that dietary uptake could be a primary driver of the observed non-racemic distribution, although in vivo enantioselective processes could not be ruled out nih.gov.

In vitro studies using rat and trout liver S9 fractions have also demonstrated enantioselective biotransformation. These experiments showed a significant enrichment of the (−)-α-HBCD enantiomer, indicating that the (+)-α-HBCD is more readily metabolized acs.org. The rate of biotransformation was found to be faster in rats than in trout, highlighting species-specific differences in metabolic capabilities acs.orgresearchgate.net.

The biotransformation of HBCD can occur through pathways such as reductive debromination, leading to the formation of pentabromocyclododecenes and tetrabromocyclododecadienes, as well as hydroxylation acs.org. The enzyme LinB, a haloalkane dehalogenase from the bacterium Sphingobium indicum B90A, has been shown to be capable of transforming all HBCD stereoisomers, with a faster transformation rate for (+)-γ-HBCD than its enantiomer acs.org. This enzymatic action leads to the formation of pentabromocyclododecanols and tetrabromocyclododecadiols acs.org.

The presence of non-racemic mixtures of γ-HBCDD in biota serves as a clear indicator of biological processing and can provide insights into the metabolic pathways and fate of this compound in the environment.

Ecotoxicological Investigations of γ Hexabromocyclododecane

Research on Effects on Aquatic Organisms

The ecotoxicological impacts of γ-hexabromocyclododecane (γ-HBCDD) on aquatic life have been a subject of considerable scientific scrutiny. Research has demonstrated that this compound can induce a range of adverse effects, from developmental and reproductive abnormalities to physiological and enzymatic disruptions in various aquatic species.

Developmental and Reproductive Toxicity in Invertebrates and Fish

Studies have revealed that γ-HBCDD can significantly impair the normal development and reproductive processes of both aquatic invertebrates and fish. These effects are often observed in a dose-dependent manner, with higher concentrations of the compound leading to more severe outcomes.

In fish, particularly the zebrafish (Danio rerio), exposure to γ-HBCDD during the embryonic stage has been shown to cause a variety of developmental issues. Research indicates that γ-HBCDD can lead to increased mortality rates, a higher incidence of physical malformations, and delays in hatching. For instance, one study found that exposure to 0.1 mg/L of γ-HBCDD resulted in a significant increase in both mortality and malformation rates in zebrafish embryos. Even at a lower concentration of 0.01 mg/L, a significant delay in hatching was observed. The developmental toxicity of HBCDD diastereoisomers in zebrafish has been ranked in the order of γ-HBCDD > β-HBCDD > α-HBCDD.

Similarly, studies on the marine medaka (Oryzias melastigma) have shown that environmentally relevant concentrations of HBCDD diastereoisomers can induce malformations and affect heart development, leading to an apoptotic heart.

The following table summarizes the developmental toxicity of γ-HBCDD in zebrafish embryos:

| Concentration of γ-HBCDD (mg/L) | Observed Effects in Zebrafish Embryos |

|---|---|

| 0.01 | Significant delay in hatching. |

| 0.1 | Significant increase in mortality and malformation rates; significant hatching delay and growth inhibition. |

| 1.0 | Significant effects on all monitored endpoints (mortality, malformation, hatching, heart rate). |

Impacts on Physiological Systems and Enzyme Activities in Aquatic Biota

A key physiological impact of γ-HBCDD is the induction of oxidative stress. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the organism's antioxidant defense systems to detoxify these harmful molecules. Studies on zebrafish embryos have demonstrated that exposure to γ-HBCDD can lead to a dose-dependent increase in the generation of ROS.

This increase in oxidative stress can, in turn, trigger a cascade of cellular events, including apoptosis, or programmed cell death. Research has shown that exposure to γ-HBCDD can upregulate the activity of key enzymes involved in the apoptotic pathway, such as caspase-3 and caspase-9, in zebrafish embryos.

Furthermore, it has been observed that in some fish species, γ-HBCDD can be bioisomerized to α-HBCDD, which tends to be more persistent and bioaccumulative in tissues. This transformation has important implications for the long-term toxicological effects of HBCDD exposure in aquatic ecosystems.

Research on Effects on Terrestrial Organisms and Plants

The ecotoxicological effects of γ-HBCDD are not limited to aquatic environments. Research has also been conducted to understand its impact on terrestrial organisms, including soil invertebrates and plants.

Toxicity Studies in Soil Invertebrates (e.g., Earthworms)

Soil invertebrates play a crucial role in maintaining soil health and ecosystem function. Studies investigating the effects of HBCDD on these organisms have revealed the potential for adverse impacts.

In the case of earthworms, exposure to HBCDD has been shown to induce oxidative stress. One study found that while HBCDD did not have a significant effect on the growth of earthworms, it did cause an upregulation of superoxide (B77818) dismutase (SOD) levels, an enzyme involved in the antioxidant defense system. This suggests that even at sublethal concentrations, HBCDD can elicit a physiological stress response in these important soil dwellers.

While specific toxicity data for γ-HBCDD on other soil invertebrates like Collembola (springtails) and enchytraeids is limited, the known sensitivity of these organisms to a wide range of soil pollutants suggests that they may also be susceptible to the toxic effects of this compound.

Plant Uptake and Phytotoxicity Assessments

Plants can absorb and accumulate γ-HBCDD from the soil, leading to a range of phytotoxic effects. The extent of uptake and the resulting toxicity can vary depending on the plant species and the concentration of the chemical in the soil.

Research on maize (Zea mays) has shown that these plants can take up HBCDD from the soil, with the compound accumulating to a much higher concentration in the roots than in the shoots. Interestingly, the accumulation of different HBCDD diastereomers in maize follows the order of γ-HBCDD > β-HBCDD > α-HBCDD in the roots.

Exposure to HBCDD has been found to have inhibitory effects on the early development of maize, affecting germination rate, root and shoot biomass, and elongation. Furthermore, HBCDD exposure can induce oxidative stress in maize, as indicated by the generation of hydroxyl radicals. This oxidative stress can lead to DNA damage, specifically double-strand breaks, which can have serious consequences for the plant's growth and survival.

The following table summarizes the phytotoxic effects of HBCDD on maize:

| Effect | Observation in Maize |

|---|---|

| Accumulation | Higher in roots than shoots; order of diastereomer accumulation in roots: γ-HBCDD > β-HBCDD > α-HBCDD. |

| Developmental Inhibition | Reduced germination rate, root and shoot biomass, and elongation. |

| Oxidative Stress | Induction of hydroxyl radicals. |

| Genotoxicity | Induction of DNA double-strand breaks. |

Population and Ecosystem-Level Impacts of γ-Hexabromocyclododecane Exposure

The toxic effects of γ-HBCDD on individual organisms can have far-reaching consequences at the population and ecosystem levels. The bioaccumulation and biomagnification of this compound in food webs, as well as its impact on community structure and ecosystem processes, are of significant concern.

One of the most significant ecosystem-level impacts of persistent organic pollutants like γ-HBCDD is their potential for biomagnification. This is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. Studies have demonstrated that both α- and γ-HBCDD can biomagnify in aquatic food webs. acs.orgnih.gov For example, in a Lake Ontario food web, biomagnification factors (BMFs) for γ-HBCDD ranged from 0.2 to 10 between different feeding relationships. nih.gov This means that top predators can accumulate significantly higher concentrations of γ-HBCDD than organisms at lower trophic levels, putting them at greater risk of toxic effects. vu.nl

In coastal ecosystems, γ-HBCDD has been shown to affect benthic communities and the crucial link between benthic (bottom-dwelling) and pelagic (open-water) environments. A mesocosm study revealed that increasing concentrations of HBCDD led to a decrease in the biomass of the bivalve Macoma balthica. This reduction in a key benthic species resulted in a decreased recirculation of nutrients to the water column, which in turn can impact plankton communities. nih.gov

Human Exposure and Health Implications of γ Hexabromocyclododecane

Characterization of Human Exposure Pathways to Hexabromocyclododecane

Humans are exposed to γ-hexabromocyclododecane (γ-HBCD) through various pathways, primarily due to its use as a flame retardant in a wide range of consumer products. Because it is an additive flame retardant, it is not chemically bound to the materials it is used in, allowing it to leach into the environment and subsequently lead to human exposure. The main routes of exposure include dietary intake, ingestion of indoor dust, and occupational or dermal contact.

Dietary Intake and Food Chain Transfer

Diet is considered a significant pathway for human exposure to HBCD isomers. The lipophilic nature of γ-HBCD allows it to bioaccumulate in fatty tissues of organisms and biomagnify through the food chain. Consequently, consumption of contaminated food items, particularly those high in fat content, is a primary source of exposure for the general population.

Foods such as fish and meat are considered major sources of HBCD in the human diet. mdpi.com The concentrations found in these foods are dependent on consumption patterns and geographical location. mdpi.com Studies have shown that fish, in particular, tends to have the highest concentrations of HBCD. mdpi.com For instance, a study in Korea identified fish as a significant contributor to dietary HBCD intake. In a U.S. food study, both α- and γ-HBCD were detected in all ten pooled food samples analyzed, with median concentrations of 0.077 ng/g ww and 0.024 ng/g ww, respectively. nih.gov

The following table summarizes findings from various studies on γ-HBCD levels in different food sources.

| Food Category | γ-HBCD Concentration (ng/g ww) | Dominant Isomer | Location of Study |

| Pooled Food Samples | 0.024 (median) | α-HBCD | United States nih.gov |

| Duplicate Diets | Dominant in food | γ-HBCD | Belgium nih.gov |

| Fish and Meat | Varies by consumption | Not specified | Global mdpi.com |

Ingestion of Indoor Dust as an Exposure Route

Indoor dust is another critical pathway for human exposure to γ-HBCD, especially for toddlers and young children who have more hand-to-mouth contact. oup.comnih.gov HBCD leaches from consumer products such as polystyrene insulation, textiles, and electronics, and accumulates in indoor dust. nih.gov

Studies have consistently detected HBCD in indoor dust samples, often at significant concentrations. A UK study estimated that personal exposure to ΣHBCDs through dust ingestion ranged from 4.5 to 1851 ng/day under an average ingestion scenario. nih.gov On average, the isomeric profile in dust was 54% γ-HBCD, 35% α-HBCD, and 11% β-HBCD. nih.gov However, the isomeric profile can vary, with some studies showing a predominance of α-HBCD in dust, which may be due to the isomerization of γ-HBCD to α-HBCD upon exposure to UV radiation from sunlight. nih.gov

A study in Belgium found a significant correlation between HBCD concentrations in indoor dust and serum levels in adults, suggesting that dust ingestion is a pertinent exposure pathway. nih.gov In contrast, no such correlation was found with dietary exposure in the same study. nih.gov For toddlers, dust ingestion is estimated to be the largest contributor to HBCD exposure, accounting for approximately 75% of their total intake. nih.gov

The table below presents data on HBCD exposure from indoor dust.

| Study Location | Estimated Daily Intake (ng/day) | Dominant Isomer in Dust | Key Finding |

| Belgium | 1.1–15 (average) | α-HBCD | Significant correlation with serum HBCD levels nih.gov |

| United Kingdom | 4.5–1851 (average) | γ-HBCD | House dust is the major contributor to personal exposure nih.gov |

Occupational and Dermal Exposure Assessments

Occupational settings where HBCD is produced or used in manufacturing processes present a high-risk environment for exposure. Workers in industrial plants that produce expanded polystyrene (EPS) containing HBCD can be exposed through inhalation of airborne particles and dermal contact. mdpi.comnih.gov

A study of workers at an industrial plant in Norway found significantly elevated levels of HBCD in their serum, with concentrations ranging from 6 to 856 ng/g lipids. oup.comresearchgate.net Notably, the contribution of γ-HBCD to the total HBCD serum concentration was high (39%) in this occupationally exposed group compared to what is typically observed in the general population. researchgate.net This suggests that both dermal and inhalation routes are important for HBCD uptake in such environments. oup.com

Dermal exposure is a relevant pathway for the general population as well, through contact with HBCD-treated textiles and other consumer products. cienve.org.tw While inhalation is generally considered a minor exposure route for the general public, it can be a significant pathway in occupational settings. cienve.org.tw The skin can absorb chemicals, and for non-volatile substances like HBCD that remain on surfaces, dermal contact can be a more significant route of exposure than inhalation. osha.gov

Occurrence of γ-Hexabromocyclododecane in Human Biological Matrices

The presence of γ-HBCD and its isomers in various human biological matrices is a clear indicator of widespread human exposure. This compound has been detected in blood, serum, adipose tissue, and breast milk, providing insights into its distribution and accumulation in the human body.

Levels in Blood, Serum, and Adipose Tissue

HBCD has been consistently detected in human blood and serum samples. Median blood values in the general population have been reported to be between 0.35 and 1.1 ng/g lipid. oup.com In a study of Belgian adults, the average concentration of ΣHBCDs in blood serum was 2.9 ng/g lipid weight, with a range of < 0.5 to 11 ng/g lipid weight. nih.gov Interestingly, in this study, α-HBCD was the sole isomer detected in serum, despite γ-HBCD being dominant in dietary sources. nih.gov

In contrast, a study of occupationally exposed workers in Norway reported much higher serum concentrations, with a mean of 190 ng/g lipids and a range of 6 to 856 ng/g lipids. researchgate.net In this cohort, γ-HBCD accounted for a significant portion (39%) of the total HBCD concentration. researchgate.net

Due to its lipophilic nature, HBCD accumulates in adipose tissue. In rats, the major depots of a radiolabeled dose of γ-HBCD were adipose tissue (20%), muscle (14%), and the liver (7%). nih.gov Human studies have also confirmed the presence of HBCD in adipose tissue. nih.gov

The following table summarizes the levels of HBCD in various human tissues.

| Biological Matrix | HBCD Concentration (ng/g lipid) | Dominant Isomer | Population |

| Blood (general population) | 0.35–1.1 (median) | Not specified | General oup.com |

| Serum (general population) | < 0.5–11 (average 2.9) | α-HBCD | Belgian adults nih.gov |

| Serum (occupationally exposed) | 6–856 (mean 190) | α-HBCD (with high γ-HBCD) | Norwegian workers researchgate.net |

| Adipose Tissue | Detected | Not consistently specified | General nih.gov |

Presence in Breast Milk and Other Excreta

The detection of HBCD in human breast milk is of particular concern as it represents a direct exposure route for nursing infants. Several studies have reported the presence of HBCD isomers in breast milk from various countries.

A study in Shenzhen, China, found ΣHBCDs in breast milk with a median concentration of 1.82 ng/g lipid and a range of 0.103–15.1 ng/g lipid. nih.gov In this study, α-HBCD was the predominant isomer, accounting for 97.6% of the total HBCD concentration. nih.gov In contrast, a study in A Coruña, Spain, found a median HBCD concentration of 27 ng/g lipid weight in breast milk, with a range of 3 to 188 ng/g lipid weight. nih.govacs.org The diastereoisomeric pattern in the Spanish study showed a predominance of the γ-isomer, with low contributions from the α-isomer. nih.govacs.org However, in six of the samples, there was a dominance of the α-isomer. nih.govacs.org

A Danish study also found α-HBCD to be the most abundant HBCD diastereomer in breast milk, with a median concentration of 0.24 ng/g lipid, while γ-HBCD was detected in 65% of the samples. oaepublish.com The estimated daily intake of ΣHBCDs for infants via breast milk in the Shenzhen study ranged from 0.481 to 100 ng/kg body weight/day. nih.gov

The table below provides an overview of HBCD concentrations in human breast milk from different studies.

| Study Location | HBCD Concentration (ng/g lipid) | Dominant Isomer | Estimated Infant Daily Intake (ng/kg bw/day) |

| Shenzhen, China | 1.82 (median) | α-HBCD | 0.481–100 nih.gov |

| A Coruña, Spain | 27 (median) | γ-HBCD | 175 nih.govacs.org |

| Denmark | 0.24 (median for α-HBCD) | α-HBCD | Not specified oaepublish.com |

Toxicokinetic Studies of γ-Hexabromocyclododecane in Mammalian Models

The study of toxicokinetics, which encompasses the absorption, distribution, metabolism, and excretion of a substance, is crucial for understanding the potential health risks of γ-hexabromocyclododecane (γ-HBCD). In mammalian models, γ-HBCD exhibits specific kinetic behaviors that influence its biological effects.

Absorption and Systemic Availability Research

Research in adult female C57BL/6 mice has shown that γ-HBCD is readily absorbed following oral exposure. oup.comnih.gov Studies suggest that approximately 85% of an administered oral dose of 3 mg/kg becomes systemically available. oup.comnih.govrmit.edu.vn The disposition of γ-HBCD appears to be independent of the dose administered and does not significantly change after repeated exposure over a 10-day period. nih.govrmit.edu.vn Following absorption, the liver has been identified as the primary depot for γ-HBCD, containing less than 0.3% of the administered dose four days after treatment. oup.comnih.gov Other tissues where the compound is found include blood, fat, and the brain. oup.comnih.gov

Elimination and Excretion Kinetics of γ-Hexabromocyclododecane

The elimination of γ-HBCD from the body is a biphasic process, characterized by two distinct rates. oup.comnih.gov The initial phase of elimination is relatively rapid, with whole-body half-lives of approximately one day. oup.comnih.govrmit.edu.vn This initial rapid clearance is largely attributed to the presence of polar metabolites in the blood and urine. oup.comnih.gov Following this initial phase, the terminal elimination half-lives are longer, extending up to four days. oup.comnih.gov This suggests a limited potential for the γ-diastereoisomer to bioaccumulate in the body. oup.comnih.gov The primary routes of elimination for the rapidly metabolized γ-HBCD are through both urine and feces. oup.comnih.govrmit.edu.vn

In Vivo Stereoisomerization and Metabolite Formation in Mammals

A significant aspect of γ-HBCD's toxicokinetics is its ability to undergo stereoisomerization within the body. While γ-HBCD is the predominant diastereoisomer in commercial HBCD mixtures, the α-diastereoisomer is more commonly found in human and wildlife tissues. oup.comnih.govoup.com This discrepancy is partly explained by the in vivo conversion of the γ-diastereoisomer. oup.comoup.com

In mammalian models, γ-HBCD has been observed to stereoisomerize to the β-diastereoisomer in liver and brain tissues. oup.comnih.gov Furthermore, conversion to both the α- and β-diastereoisomers has been documented in fat and feces. oup.comnih.govrmit.edu.vn This in vivo metabolism and stereoisomerization, in addition to potential thermal rearrangement during manufacturing processes, contributes to the prevalence of the α-diastereoisomer in biological samples. oup.comoup.com The formation of polar metabolites is a key factor in the initial rapid elimination of γ-HBCD. oup.com

Toxicokinetic Parameters of γ-Hexabromocyclododecane in Mice

| Parameter | Finding | Reference |

|---|---|---|

| Oral Absorption | Approximately 85% of a 3 mg/kg dose is absorbed. | oup.comnih.gov |

| Major Depot Organ (4 days post-treatment) | Liver (<0.3% of dose) | oup.comnih.gov |

| Elimination Half-Life (Initial) | Approximately 1 day | oup.comnih.gov |

| Elimination Half-Life (Terminal) | Up to 4 days | oup.comnih.gov |

| Primary Excretion Routes | Urine and feces | oup.comnih.gov |

| Stereoisomerization Products in Liver and Brain | β-diastereoisomer | oup.comnih.gov |

| Stereoisomerization Products in Fat and Feces | α- and β-diastereoisomers | oup.comnih.gov |

Research on Health Effects Associated with Hexabromocyclododecane Exposure

Exposure to hexabromocyclododecane (HBCD) has been linked to a range of adverse health effects in animal studies, raising concerns for human health, particularly for vulnerable populations such as children. health.state.mn.us The health implications span various systems, including the neuronal and endocrine systems. researchgate.netconsensus.appmdpi.com

Neurodevelopmental and Neurotoxicological Effects

HBCD is considered a developmental neurotoxicant that can lead to long-term behavioral impairments. nih.gov Studies in laboratory animals have demonstrated that exposure to HBCD can result in behavioral and brain development issues. health.state.mn.us Prenatal exposure in rats has been associated with impaired sustained attention and increased age-related morbidity. nih.gov

Research on mouse neuroblastoma N2a cells has explored the cytotoxicity of HBCD diastereoisomers. nih.gov While all three main diastereoisomers (α-, β-, and γ-HBCD) were found to decrease cell viability, the effect was most potent with β-HBCD, followed by α-HBCD, and then γ-HBCD. nih.gov This suggests that γ-HBCD may have lower direct neurotoxic potential at the cellular level compared to its other isomers. nih.gov Nevertheless, HBCD has been shown to cause neuronal cell death and harm brain development, which can lead to neurobehavioral dysfunction and compromised learning and memory. nih.gov The ability of HBCD to cross the blood-brain barrier and accumulate in the brain contributes to its neurotoxic potential. nih.gov

Endocrine Disrupting Potential and Hormone Regulation

HBCD is recognized as an endocrine disruptor, with evidence pointing to its interference with hormonal systems. researchgate.netconsensus.appmdpi.com It has been shown to have detrimental effects on the endocrine system in various animal models. researchgate.netmdpi.comnih.gov

One of the primary concerns is its impact on thyroid hormone regulation. uu.nl Chronic and subchronic toxicity studies in rats have revealed that HBCD exposure can lead to increased liver weight, altered thyroid morphology, reduced thyroxine (T4) levels, and increased thyroid-stimulating hormone (TSH) levels. uu.nl These effects suggest a disruption of the hypothalamic-pituitary-thyroid axis. researchgate.net

Furthermore, in vitro studies have indicated that HBCD possesses anti-androgenic activity and can act as an aromatase inhibitor, thereby interacting with steroid hormone receptors. mdpi.comnih.gov In a one-generation reproduction study in Wistar rats, CYP19/aromatase activity in the ovary was found to be correlated with the concentration of γ-HBCD in the liver. nih.gov The endocrine-disrupting properties of HBCD are a significant area of concern for potential human health risks. nih.gov

Reported Health Effects of Hexabromocyclododecane Exposure

| Health Effect Category | Specific Finding | Reference |

|---|---|---|

| Neurodevelopmental | Impaired sustained attention in rats following prenatal exposure. | nih.gov |

| Neurotoxicity | Decreased cell viability in mouse neuroblastoma cells (order of potency: β > α > γ). | nih.gov |

| Endocrine Disruption (Thyroid) | Reduced thyroxine (T4) and increased thyroid-stimulating hormone (TSH) in rats. | uu.nl |

| Altered thyroid morphology in rats. | uu.nl | |

| Endocrine Disruption (Steroid Hormones) | In vitro evidence of anti-androgenic activity. | mdpi.comnih.gov |

| In vitro evidence of aromatase inhibition. | mdpi.comnih.gov |

Immunomodulatory Effects

Hexabromocyclododecane (HBCD) has been shown to modulate the immune system by affecting the production of key signaling molecules known as cytokines. Specifically, HBCD can increase the production and secretion of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and interleukin-6 (IL-6) in human immune cells. nih.gov This stimulation of cytokine production occurs after both 6 and 24 hours of exposure and appears to be linked to increased mRNA expression. nih.gov The signaling pathways involved in this process are the p38 and p44/42 MAPK pathways. nih.gov

Further studies have indicated that HBCD can alter the secretion of other important cytokines, including tumor necrosis factor-alpha (TNFα) and interferon-gamma (IFNγ). tnstate.edunih.gov The effect on TNFα secretion appears to be dependent on the presence of T lymphocytes. tnstate.edu In animal studies, male Wistar rats exposed to HBCD showed an increased Immunoglobulin G (IgG) response after being immunized with sheep red blood cells, indicating a potential for HBCD to enhance certain immune responses. researchgate.netnih.gov

Hepatic and Reproductive System Impacts

Exposure to Hexabromocyclododecane has been linked to adverse effects on both the liver and the reproductive system. nih.govmdpi.com As an endocrine disruptor, HBCD can interfere with the body's hormonal systems, which are critical for reproduction. nih.govcydextrins.com

Hepatic Impacts: Animal studies have demonstrated that HBCD exposure can lead to increased liver weight and alterations in hepatic enzymes. nih.gov The compound is known to be a hepatic enzyme inducer. oup.com In female rats, exposure resulted in decreased concentrations of apolar retinoids in the liver. researchgate.netnih.gov Research also points to HBCD causing alterations in lipid metabolism within the liver. nih.gov The liver is a primary site for the accumulation of HBCD following exposure. oup.comnih.gov

Reproductive System Impacts: HBCD's endocrine-disrupting properties pose a risk to reproductive health. cydextrins.com For females, exposure may interfere with the menstrual cycle by affecting the regulation of hormones like estrogen and progesterone, which are essential for ovulation. cydextrins.com In males, HBCD has been associated with negative impacts on sperm quality, potentially reducing sperm count and motility. cydextrins.com A study in Wistar rats reported a decreased weight of the testis in offspring following parental exposure. researchgate.netnih.gov Furthermore, the activity of CYP19/aromatase in the ovary was found to correlate with the concentration of gamma-HBCD (γ-HBCD) in the liver. researchgate.netnih.gov

Table 1: Summary of Hepatic and Reproductive Effects of HBCD

| System | Observed Effect | Species/Model |

|---|---|---|

| Hepatic | Increased liver weight | Animals |

| Altered liver enzymes | Animals | |

| Decreased apolar retinoids | Female Rats | |

| Altered lipid metabolism | Animals | |

| Reproductive | Decreased testis weight | Male Rat Offspring |

| Correlation between ovarian aromatase activity and liver γ-HBCD | Female Rats | |

| Potential for menstrual cycle disruption | Humans | |

| Potential for reduced sperm quality | Humans |

Diastereoisomer-Specific Toxicological Mechanisms of Hexabromocyclododecane

The toxicological effects of HBCD are not uniform across its different diastereoisomers (alpha, beta, and gamma). Research indicates that the specific spatial arrangement of bromine atoms in each isomer influences its biological activity, leading to distinct mechanisms of toxicity.

Cellular and Molecular Responses to γ-Hexabromocyclododecane

The cellular and molecular responses to HBCD exposure are highly dependent on the specific diastereoisomer. Studies comparing the effects of α-HBCD, β-HBCD, and γ-HBCD have revealed different impacts on gene expression and cellular pathways.

For instance, in zebrafish, the diastereoisomers showed different effects on the expression of aryl hydrocarbon receptor (AHR) genes. While α-HBCD and β-HBCD increased the expression of ahr1a and ahr1b, γ-HBCD was found to decrease their expression. nih.govmdpi.com The technical mixture of HBCD, which is predominantly composed of the γ-isomer, undergoes biological conversion to other diastereomers within the body. wikipedia.org Specifically, γ-HBCD can be stereoisomerized to the β-diastereoisomer in liver and brain tissues, and to both α- and β-diastereoisomers in fat and feces. oup.comnih.gov This in vivo conversion is a critical factor, as the resulting α-diastereoisomer often predominates in wildlife and human tissues, despite γ-HBCD being the primary isomer in commercial products. nih.gov

Oxidative Stress and Apoptotic Pathways Induced by Hexabromocyclododecane Diastereoisomers

HBCD diastereoisomers have been shown to induce cytotoxicity through mechanisms involving oxidative stress and apoptosis, though the potency varies among them. nih.govnih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. This can lead to cellular damage and trigger apoptosis, or programmed cell death. nih.gov

Comparative studies have demonstrated a clear hierarchy in the cytotoxic effects of the isomers. In mouse neuroblastoma N2a cells, the order of cytotoxicity was determined to be β-HBCD > α-HBCD > γ-HBCD. nih.gov Exposure to α-HBCD and β-HBCD led to significant oxidative stress and disruption of the cell cycle. nih.gov These two isomers also differentially regulated the expression of proteins related to the mitochondrial apoptosis pathway, such as caspases and Bcl-2. nih.gov

Similarly, a study on maize plants found that the diastereoisomers caused varying levels of oxidative stress and DNA damage, with the order of effect being α-HBCD > β-HBCD > γ-HBCD. researchgate.net This indicates that γ-HBCD is generally less potent in inducing oxidative stress and apoptosis compared to its alpha and beta counterparts in the studied models. nih.govresearchgate.net The generation of ROS is considered a key, though not exclusive, mechanism for the DNA damage observed following HBCD exposure. researchgate.net

Table 2: Diastereoisomer-Specific Effects on Oxidative Stress and Cytotoxicity

| Diastereoisomer | Relative Cytotoxicity Ranking | Relative Oxidative Stress Induction | Key Molecular Effects |

|---|---|---|---|

| α-HBCD | Intermediate | High | Induces oxidative stress, disrupts cell cycle, regulates apoptosis proteins. nih.gov |

| β-HBCD | Highest | High | Induces significant oxidative stress, disrupts cell cycle, regulates apoptosis proteins. nih.gov |

| γ-HBCD | Lowest | Low | Lesser induction of oxidative stress and apoptosis compared to α and β isomers. nih.govresearchgate.net |

Advanced Analytical Methodologies for γ Hexabromocyclododecane Research

Sample Preparation and Extraction Optimization for Complex Environmental and Biological Matrices

The primary objective of sample preparation is to efficiently extract γ-HBCDD from a complex matrix while minimizing interferences, a critical step for ensuring accurate and sensitive analysis. The choice of extraction and cleanup techniques is highly dependent on the specific characteristics of the sample matrix, whether it is an environmental sample like soil and water or a biological tissue.

Extraction Techniques: A variety of extraction methods have been optimized for γ-HBCDD analysis.

Soxhlet Extraction: A classic technique, Soxhlet extraction has been effectively used for solid samples such as soil, sediment, and sludge, often employing solvents like toluene (B28343) or hexane/acetone mixtures.

Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to accelerate the extraction process and is widely applied to matrices like dust, soil, and sediment. battelle.org

Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): ASE/PLE utilizes elevated temperatures and pressures to enhance extraction efficiency and reduce solvent consumption. It has been successfully applied to sediment and biological tissues like fish and human milk. nih.gov

Supercritical Fluid Extraction (SFE): SFE offers a green alternative by using supercritical CO2 as the primary solvent, significantly reducing the use of organic solvents. nih.gov It has proven to be a rapid and efficient method for extracting HBCDD from soil samples. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis, the QuEChERS method has been adapted for HBCDD in biological samples, particularly fish. researchgate.nettaylorfrancis.com This approach streamlines the extraction and cleanup process into a few simple steps. researchgate.net

Cleanup Procedures: Following extraction, a cleanup step is essential to remove co-extracted matrix components, such as lipids in biological samples, which can interfere with subsequent analysis. Common techniques include:

Adsorption Chromatography: Columns packed with adsorbents like silica (B1680970) gel, Florisil, or alumina (B75360) are used to separate HBCDD from interfering compounds. nih.govrsc.org

Gel Permeation Chromatography (GPC): GPC is particularly effective for removing high-molecular-weight interferences, such as lipids, from biological sample extracts. nih.gov

Sulfuric Acid Treatment: A robust method for destroying lipid matrix components in extracts from fatty tissues, leaving the chemically resistant HBCDD molecules intact. nih.gov

The optimization of these methods involves adjusting parameters like solvent choice, temperature, pressure, and extraction time to maximize the recovery of γ-HBCDD while minimizing matrix effects.

Table 1: Common Sample Preparation and Extraction Techniques for γ-HBCDD

| Technique | Common Matrices | Principle | Key Advantages |

|---|---|---|---|

| Soxhlet Extraction | Soil, Sediment, Sludge | Continuous solid-liquid extraction with a refluxing solvent. | Exhaustive extraction, well-established. |

| Ultrasonic-Assisted Extraction (UAE) | Dust, Soil, Sediment | Uses high-frequency sound waves to disrupt the sample matrix and enhance solvent penetration. | Faster than Soxhlet, good efficiency. |

| Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE) | Sediment, Biota (e.g., fish) | Uses solvents at elevated temperatures and pressures to increase extraction speed and efficiency. | Reduced solvent volume, faster extraction times, and automation capabilities. |

| QuEChERS | Biota (e.g., fish) | A two-step process involving solvent extraction (typically with acetonitrile) followed by dispersive solid-phase extraction (d-SPE) for cleanup. | Fast, simple, low solvent usage, and high throughput. |

| Supercritical Fluid Extraction (SFE) | Soil | Utilizes a supercritical fluid (commonly CO2) as the extraction solvent. | Environmentally friendly ("green"), rapid, and selective. |

High-Resolution Chromatographic Techniques for Isomer and Enantiomer Separation (e.g., LC-MS/MS)

Due to the thermal lability of HBCDD isomers, which can undergo rearrangement at temperatures above 160°C, gas chromatography (GC) is unsuitable for isomer-specific analysis. nih.gov Consequently, high-resolution liquid chromatography (LC) coupled with tandem mass spectrometry (MS/MS) has become the cornerstone for the analytical determination of γ-HBCDD and its related stereoisomers. nih.gov

Diastereomer Separation: The separation of the primary diastereomers (α-, β-, and γ-HBCDD) is typically achieved using reversed-phase LC columns, such as C18 or C30. battelle.orgnih.gov The choice of mobile phase composition, often a mixture of methanol, acetonitrile, and water, is critical for achieving baseline separation. nih.gov Ultra-High Performance Liquid Chromatography (UHPLC) or Ultra Performance Liquid Chromatography (UPLC) systems, which use columns with smaller particle sizes, offer significantly faster analysis times and improved resolution compared to conventional HPLC. taylorfrancis.com